molecular formula C28H27FN2O3S B2914914 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892760-88-2

6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No. B2914914
CAS RN: 892760-88-2
M. Wt: 490.59
InChI Key: WSFZATIHNASJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H27FN2O3S and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Phenylethanolamine N-Methyltransferase

3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, analogs closely related to the compound , have been identified as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). These studies have indicated the potential of fluorinated derivatives in modulating enzymatic activity, with specific focus on the role of PNMT in various physiological processes. The research aimed to design molecules that can penetrate the blood-brain barrier, offering insights into the development of neurological disorder treatments (Grunewald et al., 2006).

Antimicrobial Activity

Fluoroquinolones, compounds bearing structural similarities to 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one, have demonstrated broad antibacterial activity. These compounds have been evaluated for their efficacy against various bacterial strains, contributing to the development of novel antibacterial agents. Research in this domain highlights the structural modifications that enhance microbial inhibition, providing a pathway for the synthesis of more effective antibacterial drugs (Chu et al., 1985).

Anticancer Research

Studies on 2,3-diarylquinoline derivatives, which share a core structural motif with the compound , have identified significant antiproliferative activities against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and promote apoptosis, indicating their potential as therapeutic agents in cancer treatment. This line of research underscores the importance of quinoline derivatives in developing new anticancer strategies (Tseng et al., 2011).

Photophysical Studies

The photophysical properties of fluoroquinolones, including compounds structurally akin to this compound, have been explored to understand their behavior under various conditions. These studies reveal the impact of structural elements, such as the fluoro group and the quinoline ring, on the excited-state dynamics and photostability of these molecules. Insights from these investigations are crucial for designing compounds with desired optical properties for applications in photodynamic therapy and fluorescence imaging (Cuquerella et al., 2006).

Interaction with Biological Macromolecules

Research into the interactions between fluorodihydroquinazolin derivatives and human serum albumin (HSA) has provided valuable insights into how these compounds interact with protein targets. These studies, utilizing fluorescence spectroscopy, indicate that such compounds can bind to HSA, causing conformational and secondary structure changes. Understanding these interactions is essential for assessing the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Wang et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-20-9-8-10-21(15-20)18-31-19-27(35(33,34)22-11-4-2-5-12-22)28(32)23-16-24(29)26(17-25(23)31)30-13-6-3-7-14-30/h2,4-5,8-12,15-17,19H,3,6-7,13-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZATIHNASJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.